Benzyl 4-bromobutyl ether
Overview
Description
Benzyl 4-bromobutyl ether is a chemical compound that is part of a broader class of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry. These compounds are characterized by a benzyl group attached to an ether linkage, which in this case is connected to a 4-bromobutyl group.
Synthesis Analysis
The synthesis of benzylic ethers, such as Benzyl 4-bromobutyl ether, can be achieved through various methods. One approach involves the enantioselective synthesis of benzylic ethers through the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, where the alkynoate undergoes an internal redox reaction, resulting in the oxidation of the benzylic position with good enantioselectivity . Another method includes the reaction of benzyl bromide with phenols or alcohols in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to form the corresponding benzyl ether 10.
Molecular Structure Analysis
The molecular structure of Benzyl 4-bromobutyl ether would consist of a benzene ring attached to an oxygen atom, which is further connected to a 4-bromobutyl chain. The presence of the bromine atom in the molecule could influence its reactivity and the overall molecular geometry. In related compounds, the benzene rings can form various dihedral angles with adjacent rings or groups, affecting the compound's crystalline structure and properties .
Chemical Reactions Analysis
Benzylic ethers can undergo various chemical reactions, including oxidative cleavage. For instance, O-benzyl ethers can be converted to carbonyl compounds through oxidative debenzylation using a bromo radical formed from the oxidation of bromide under mild conditions . Additionally, benzylic ethers can be oxidatively cleaved by oxoammonium salts to yield aromatic aldehydes and alcohols, with further oxidation possible for the alcohol products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-bromobutyl ether would be influenced by its functional groups. The benzyl group could confer stability and hydrophobic character, while the ether linkage might affect its polarity. The presence of the bromine atom would likely increase the molecular weight and could make the compound more reactive, particularly in substitution reactions. The solubility of such compounds can vary depending on the solvent and the presence of other functional groups .
Scientific Research Applications
- Summary of the Application : Benzyl 4-bromobutyl ether is used in the synthesis of monodisperse oligo (tetrahydrofuran), which forms a supramolecular network structure .
- Results or Outcomes : The outcome of this process is the creation of a monodisperse oligo (THF), a supramolecular network structure . This could have potential applications in materials science, for example in the creation of new types of polymers.
Safety And Hazards
Benzyl 4-bromobutyl ether is classified as causing skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
4-bromobutoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403129 | |
Record name | Benzyl 4-bromobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromobutyl ether | |
CAS RN |
60789-54-0 | |
Record name | Benzyl 4-bromobutyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-Bromobutyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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